molecular formula C24H22ClF3O3 B045982 Flufenprox CAS No. 118753-05-2

Flufenprox

Cat. No.: B045982
CAS No.: 118753-05-2
M. Wt: 450.9 g/mol
InChI Key: RURQAJURNPMSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-flufenprox belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group (±)-flufenprox is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-flufenprox is primarily located in the membrane (predicted from logP). Outside of the human body, (±)-flufenprox can be found in cereals and cereal products. This makes (±)-flufenprox a potential biomarker for the consumption of this food product.
1-(4-chlorophenoxy)-3-{[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene is an aromatic ether that is [3-(4-chlorophenoxy)phenyl]methanol in which the hydroxy group is replaced by a 2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy group. It is an aromatic ether, an organofluorine compound and a member of monochlorobenzenes.

Scientific Research Applications

Stereoselective Metabolism in Rat Hepatocytes

Flufenprox, a chiral nonsteroidal anti-inflammatory drug, undergoes stereoselective metabolism in rat hepatocytes. This process involves the formation of this compound-S-acyl-CoA thioester and its subsequent transacylation of glutathione, forming this compound-S-acyl-glutathione. This study provides insights into the stereoselective bioactivation of this compound, contributing to the understanding of its metabolic pathways in liver cells (Grillo et al., 2010).

Ion Channel Modulation

This compound has been identified as an ion channel modulator. Initially recognized for its anti-inflammatory properties, it has been found to affect non-selective cation channels, chloride channels, as well as potassium, calcium, and sodium channels. Its broad spectrum of targets in ion channel research highlights its potential as a valuable tool in understanding molecular, cellular, and systemic levels of ion channel functioning (Guinamard, Simard, & Del Negro, 2013).

Intragastric Drug Delivery

In a study focused on improving the biopharmaceutical characteristics of this compound, kondogogu gum-Zn+2-pectinate emulgel matrices reinforced with mesoporous silica were developed for intragastric drug delivery. This approach aimed to modulate the release of this compound in a controlled manner, demonstrating its potential in enhancing drug encapsulation efficiency and sustained drug release behavior (Bera, Nadimpalli, Kumar, & Vengala, 2017).

Management of Arthritis

This compound-loaded hyaluronic acid-coated bovine serum albumin nanoparticles were formulated to improve the therapeutic efficacy of this compound in the management of arthritis. These nanoparticles showed extended in-vitro release profiles and significant reduction in joint swelling and inflammatory markers in vivo, indicating a promising therapeutic effect in arthritis management (Mohamed, El-Kamel, Hammad, & Heikal, 2022).

Biotransformation by Cunninghamella Species

The biotransformation of this compound by Cunninghamella species was explored to understand its metabolic pathways. The study identified mono- and dihydroxylated metabolites and demonstrated the species' ability to produce phase II (conjugated) metabolites, contributing to the understanding of this compound's metabolic fate in biological systems (Amadio, Gordon, & Murphy, 2010).

Enhancement of Osteogenic Differentiation

A study on flufenamic acid, a fenamic acid NSAID like this compound, demonstrated its role in enhancing osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This was achieved through inhibition of the NF-κB signaling pathway, suggesting its potential application in bone tissue engineering and treatment of osteoporosis (Liu et al., 2019).

Properties

CAS No.

118753-05-2

Molecular Formula

C24H22ClF3O3

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3

InChI Key

RURQAJURNPMSSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

107713-58-6

Synonyms

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene

vapor_pressure

9.75e-10 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 171 mg of sodium hydride (60% oil dispersion) was added to 20 ml of dry THF. A solution of 1.0 g of 2-(4-ethoxyphenyl)-3,3,3-trifluoropropanol and 1.25 g of 3-(4-chlorophenoxy)-benzyl bromide in 30 ml of dry THF was then added with ice-cooling, and the reaction solution was stirred with ice-cooling for 1 hour and at room temperature for 12 hours. Thereafter, the reaction mixture was poured into dilute HCl-ice water and extracted twice with diethyl ether. The ether layers were combined, washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure, and the residue was subjected to column chromatography on silica gel [eluted with n-hexane/ethyl acetate (50:1) mixture] to obtain 1.22 of the desired compound.
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flufenprox
Reactant of Route 2
Reactant of Route 2
Flufenprox
Reactant of Route 3
Flufenprox
Reactant of Route 4
Reactant of Route 4
Flufenprox
Reactant of Route 5
Reactant of Route 5
Flufenprox
Reactant of Route 6
Reactant of Route 6
Flufenprox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.